molecular formula C10H11BrCl2N2 B6192582 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride CAS No. 2648945-14-4

1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride

Katalognummer: B6192582
CAS-Nummer: 2648945-14-4
Molekulargewicht: 310.01 g/mol
InChI-Schlüssel: CAVXTZCBSIZERS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H10BrClN2 and a molecular weight of 273.56 g/mol . This compound is characterized by the presence of a bromo-substituted isoquinoline ring attached to a methanamine group, and it is commonly used in various scientific research applications.

Vorbereitungsmethoden

The synthesis of 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride typically involves the bromination of isoquinoline followed by the introduction of a methanamine group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride can be compared with other similar compounds such as:

    1-(5-Chloroisoquinolin-1-yl)methanamine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoroisoquinolin-1-yl)methanamine dihydrochloride: Contains a fluorine atom in place of bromine.

    1-(5-Iodoisoquinolin-1-yl)methanamine dihydrochloride: Features an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride involves the reaction of 5-bromoisoquinoline with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "5-bromoisoquinoline", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromoisoquinoline is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 1-(5-bromoisoquinolin-1-yl)methanol.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 1-(5-bromoisoquinolin-1-yl)methanamine.", "Step 3: The final step involves quaternization of the amine group with hydrochloric acid to form 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride." ] }

CAS-Nummer

2648945-14-4

Molekularformel

C10H11BrCl2N2

Molekulargewicht

310.01 g/mol

IUPAC-Name

(5-bromoisoquinolin-1-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H9BrN2.2ClH/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12;;/h1-5H,6,12H2;2*1H

InChI-Schlüssel

CAVXTZCBSIZERS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2CN)C(=C1)Br.Cl.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.